2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an azido group and a pyrrolidinyl ring with ethoxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-ethoxy-4-methoxypyrrolidine with an appropriate azido compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the removal of any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines.
Scientific Research Applications
2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be utilized in biological studies to understand its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one stands out due to its unique structure and reactivity. Some similar compounds include:
2-Azido-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
2-Azido-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one
These compounds share similarities in their azido and pyrrolidinyl groups but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-3-16-8-6-13(5-7(8)15-2)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEZGUFERQCKLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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